Cystamine hydrochloride
Description
Historical Perspectives and Foundational Studies in Chemical Biology
The initial scientific interest in cystamine (B1669676) and its reduced form, cysteamine (B1669678), was significantly driven by their radioprotective properties. frontiersin.org Early studies explored their ability to mitigate the harmful effects of ionizing radiation, although this application did not ultimately translate to widespread clinical use. frontiersin.org Foundational research in chemical biology elucidated the fundamental mechanism of action of cysteamine, the active form of cystamine in the body. It was discovered that cysteamine could participate in thiol-disulfide exchange reactions, a key process in various biological systems. drugbank.com
A pivotal area of early research focused on the rare genetic disorder cystinosis. This lysosomal storage disease is characterized by the accumulation of the amino acid cystine within lysosomes, leading to cellular damage and organ dysfunction. bmj.comclinicaltrialsarena.com Foundational studies demonstrated that cysteamine could enter lysosomes and react with cystine, converting it into cysteine and a mixed disulfide of cysteine and cysteamine. drugbank.compatsnap.com These smaller molecules could then exit the lysosome, effectively reducing the toxic accumulation of cystine. patsnap.com This discovery laid the groundwork for the therapeutic use of cysteamine in managing cystinosis. clinicaltrialsarena.comnih.gov
Evolution of Research Paradigms for Thiol Compounds
The study of thiol compounds, including cystamine hydrochloride, has evolved significantly over time. Initially, research was often focused on the direct chemical properties of these molecules, such as their ability to act as reducing agents or participate in disulfide exchange. rsc.orgnih.gov The discovery of the role of thiols in biological redox signaling and their interactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS) broadened the research landscape. mdpi.com
The paradigm shifted from viewing thiols simply as antioxidants to recognizing their more complex roles in cellular signaling pathways. nih.govmdpi.com Research began to explore how thiol-containing compounds like cysteamine could modulate cellular processes beyond simple cystine depletion. This includes their influence on enzyme activity, protein function, and gene expression. frontiersin.orgnih.gov For instance, later studies on cystamine revealed its ability to inhibit enzymes like transglutaminase, an observation that opened new avenues of investigation into its potential therapeutic applications in other diseases. caymanchem.com The evolution of analytical techniques has also been crucial, allowing for more sensitive and specific detection of thiols and their various oxidized and modified forms in biological samples. mdpi.com
Scope and Significance of Academic Investigations on this compound
The scope of academic research on this compound is broad, extending from fundamental chemical synthesis and characterization to preclinical studies in various disease models. Key areas of investigation include:
Cystinosis: A primary focus of research has been on the use of cysteamine (derived from cystamine) for the treatment of nephropathic cystinosis. bmj.comnih.gov Studies have investigated the efficacy of different formulations, including oral and ophthalmic preparations, in reducing cystine accumulation and slowing disease progression. bmj.comnih.govdovepress.com
Neurodegenerative Diseases: A significant body of research has explored the potential of cystamine and cysteamine in neurodegenerative disorders such as Huntington's disease and Parkinson's disease. frontiersin.orgjci.org These investigations have examined mechanisms including the inhibition of transglutaminase, modulation of brain-derived neurotrophic factor (BDNF) levels, and antioxidant effects. frontiersin.orgcaymanchem.comjci.org
Biochemical Mechanisms: Researchers continue to investigate the intricate biochemical pathways modulated by cystamine and cysteamine. This includes their effects on autophagy, oxidative stress, and the metabolism of other thiol-containing molecules like glutathione (B108866). frontiersin.org
Chemical Synthesis and Formulation: Studies have focused on optimizing the synthesis of cysteamine hydrochloride and developing stable and effective formulations for therapeutic use. asianpubs.orgnih.gov This includes the creation of viscous eye drop solutions and other delivery systems to improve bioavailability and patient compliance. nih.govnih.gov
The significance of this research lies in its potential to address unmet medical needs for rare and debilitating diseases. While challenges remain, the continued academic investigation of this compound holds promise for the development of novel therapeutic strategies.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C2H8ClNS | chemicalbook.com |
| Molecular Weight | 113.61 g/mol | chemicalbook.comsigmaaldrich.com |
| Melting Point | 67-71 °C | chemicalbook.comsigmaaldrich.com |
| Appearance | White crystalline powder or pellets | chemicalbook.com |
| Solubility in Water | Very soluble | chemicalbook.com |
| pH (400g/l solution) | 3.3-5.0 | chemicalbook.com |
| Stability | Stable, but hygroscopic | chemicalbook.comacs.org |
Interactive Data Table: Research Findings on this compound
| Research Area | Key Finding | Investigated Compound(s) | Model System | Reference |
| Cystinosis | Reduces lysosomal cystine accumulation by converting it to cysteine and a mixed disulfide. | Cysteamine | Cystinotic fibroblasts (in vitro), Human patients | patsnap.comchemicalbook.com |
| Huntington's Disease | Increases brain-derived neurotrophic factor (BDNF) levels and provides neuroprotection. | Cystamine, Cysteamine | Mouse models of Huntington's disease | frontiersin.orgjci.org |
| Parkinson's Disease | Contradictory reports exist, with some studies suggesting neuroprotective effects while others indicate potential neurotoxicity. | Cysteamine hydrochloride | Mouse models of Parkinson's disease | mdpi.comnih.gov |
| Ocular Application | Topical application of cysteamine hydrochloride reduces corneal cystine crystal deposits. | Cysteamine hydrochloride | Human patients with cystinosis | bmj.comnih.gov |
| Enzyme Inhibition | Inhibits the activity of transglutaminase. | Cystamine | In vitro and in vivo models | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDEVQACXJZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169152 | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56-17-7, 17173-68-1, 1072-22-6 | |
| Record name | Cystamine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cystamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cystamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Redox Homeostasis Modulation
Cystamine (B1669676) hydrochloride plays a crucial role in modulating the cellular redox environment through several interconnected mechanisms. It influences the glutathione (B108866) system, scavenges reactive oxygen species, and participates in thiol-disulfide exchange reactions.
Glutathione System Upregulation
Cystamine hydrochloride contributes to the upregulation of the glutathione (GSH) system, a primary intracellular antioxidant defense mechanism. This effect is primarily attributed to its in vivo reduction to cysteamine (B1669678). Cysteamine, a thiol-containing compound, serves as a precursor for the synthesis of cysteine. Cysteine is the rate-limiting amino acid in the biosynthesis of glutathione. By increasing the intracellular pool of cysteine, this compound indirectly promotes the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity.
Studies have demonstrated that treatment with cysteamine, the reduced form of cystamine, leads to a significant increase in intracellular glutathione levels. This elevation of glutathione is a key factor in the protective effects observed with cystamine administration.
| Treatment | Effect on Intracellular Glutathione (GSH) | Reference Study Finding |
|---|---|---|
| Cysteamine (100 µM) | Significant increase in GSH levels in matured oocytes compared to control. | The addition of cysteamine to the maturation medium was found to increase the efficiency of in vitro blastocyst production, an effect mediated by higher GSH levels. nih.gov |
Reactive Oxygen Species Scavenging
While this compound exhibits antioxidant properties, its primary mechanism is not through direct scavenging of reactive oxygen species (ROS). Instead, its ability to augment the intracellular glutathione pool is the principal way it combats oxidative stress. Glutathione is a potent antioxidant that directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes such as glutathione peroxidase.
Therefore, the ROS scavenging activity of this compound is largely an indirect consequence of its impact on glutathione metabolism. By bolstering the glutathione system, it enhances the cell's intrinsic ability to neutralize harmful ROS.
Thiol-Disulfide Exchange Dynamics
As a disulfide, this compound readily participates in thiol-disulfide exchange reactions. Within the reducing environment of the cell, cystamine can react with endogenous thiols, such as the sulfhydryl group of glutathione. This reaction leads to the reduction of cystamine to two molecules of cysteamine and the formation of oxidized glutathione (GSSG). This dynamic interplay is crucial for its metabolic activation to cysteamine, which then influences the glutathione system.
Protein and Enzyme Interactions
This compound directly interacts with and modulates the activity of specific enzymes, notably transglutaminase 2 and caspases, through distinct molecular mechanisms.
Transglutaminase 2 (TGM2) Inhibition
This compound is a well-characterized inhibitor of transglutaminase 2 (TGM2), a calcium-dependent enzyme involved in a variety of cellular processes. It acts as an irreversible, allosteric inhibitor. The mechanism of inhibition involves the formation of a disulfide bond between the cystamine molecule and two specific cysteine residues, Cys370 and Cys371, on the TGM2 enzyme. This covalent modification locks the enzyme in an inactive conformation, thereby preventing its catalytic activity.
It is important to distinguish the inhibitory mechanism of cystamine from its reduced form, cysteamine. While cystamine is an irreversible allosteric inhibitor, cysteamine acts as a competitive inhibitor of TGM2. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Inhibition Type | Irreversible, Allosteric | Cystamine covalently modifies TGM2 at a site distinct from the active site, leading to irreversible inactivation. |
Caspase Pathway Modulation
This compound has been shown to modulate the caspase pathway, a critical component of the apoptotic signaling cascade. Specifically, it inhibits the activity of caspase-3, a key executioner caspase. The inhibition is concentration-dependent. nih.gov
Kinetic studies have revealed a complex inhibitory mechanism. At lower concentrations, cystamine acts as an uncompetitive inhibitor of caspase-3, while at higher concentrations, it functions as a non-competitive inhibitor. nih.gov This inhibition of caspase-3 is independent of its effects on TGM2. nih.gov
| Parameter | Value | Description |
|---|---|---|
| IC50 | 23.6 µM | The concentration of cystamine required to inhibit 50% of caspase-3 activity in vitro. nih.gov |
| Inhibition Kinetics | Uncompetitive (low concentrations), Non-competitive (high concentrations) | The mode of inhibition varies with the concentration of cystamine. nih.gov |
Matrix Metalloproteinase (MMP) Activity Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their activity is implicated in numerous physiological and pathological processes. Despite a thorough review of the scientific literature, there is currently no direct evidence to suggest that this compound inhibits the activity of matrix metalloproteinases. Research on MMP inhibitors has explored various classes of compounds, including tetracyclines and chemically modified derivatives, which can act as cation chelators, but this compound has not been identified as an inhibitor of this enzyme family.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. Cystamine has been shown to have multiple effects on the melanogenic pathway. nih.gov In human melanoma cells, cystamine can lead to depigmentation. nih.gov The inhibitory mechanism of cystamine on tyrosinase is multifaceted. In certain melanoma cell lines, tyrosinase is readily inhibited by cystamine and its reduced form, cysteamine. nih.gov This inhibition is associated with the generation of free thiol in the culture medium. nih.gov
A significant aspect of its mechanism is the reduction of cystamine to cysteamine, which can then sequester quinones, intermediates in the melanin synthesis pathway. nih.gov It is important to note that cystamine treatment does not appear to affect the protein and mRNA levels of tyrosinase itself. nih.gov Instead, its action is directed at the enzymatic activity and the downstream pathway. Furthermore, cystamine treatment has been observed to lower the degree of cross-linking of the pigmentation antigen gp75/TRP-1 in melanoma cells. nih.gov
Gene Expression and Signaling Pathway Regulation
Brain-Derived Neurotrophic Factor (BDNF) Upregulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Cystamine and its reduced form, cysteamine, have been demonstrated to increase the levels of BDNF in the brain, a mechanism that is particularly relevant in the context of neurodegenerative conditions like Huntington's disease. nih.govmdpi.com
The upregulation of BDNF by cystamine is linked to its effects on specific proteins. Research has shown that cystamine increases the levels of the heat shock DnaJ-containing protein 1b (HSJ1b), which are found to be low in patients with Huntington's disease. nih.govmdpi.com HSJ1b plays a neuroprotective role by stimulating the secretory pathway through the formation of clathrin-coated vesicles that contain BDNF. nih.govmdpi.com Cystamine enhances the secretion of BDNF from the Golgi region. nih.gov This effect can be blocked by reducing the levels of HSJ1b or by overexpressing transglutaminase, an enzyme that cystamine inhibits. nih.gov
Studies in neuronal cells have shown that cystamine treatment leads to a significant decrease in BDNF within the Golgi apparatus, indicating an increased secretion of the neurotrophic factor. nih.gov This suggests that cystamine promotes BDNF secretion by increasing the loading of BDNF into vesicles for release. nih.gov
| Key Molecule | Role in Cystamine-Mediated BDNF Upregulation |
| Cystamine | Increases levels of HSJ1b and inhibits transglutaminase, leading to enhanced BDNF secretion. nih.gov |
| HSJ1b | A heat shock protein that stimulates the formation of BDNF-containing secretory vesicles. nih.govmdpi.com |
| Transglutaminase | An enzyme inhibited by cystamine; its overexpression blocks cystamine-induced BDNF secretion. nih.gov |
| BDNF | A neurotrophic factor crucial for neuronal survival, with increased secretion upon cystamine treatment. nih.govmdpi.com |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Activation
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Cystamine has been shown to activate the Nrf2 signaling pathway, particularly in astrocytes. uky.edu This activation is a key component of its neuroprotective effects. nih.gov
The mechanism of Nrf2 activation by cystamine is linked to its ability to induce a mild pro-oxidant state. Cysteamine, the reduced form of cystamine, is highly reactive and its oxidation to cystamine can contribute to this effect. uky.edu This leads to the modification of cysteine residues on Keap1, a protein that normally sequesters Nrf2 in the cytoplasm and targets it for degradation. The modification of Keap1 prevents it from binding to Nrf2, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. uky.edunih.gov The activation of the Nrf2 pathway by cystamine has been shown to be inversely correlated with the glutathione (GSH) content of the cell culture, and the subsequent increase in GSH levels is dependent on new synthesis. uky.edu
Heat Shock Protein (HSP) Induction
Heat shock proteins (HSPs) are a group of proteins that are induced by cellular stress and play a critical role in protein folding, preventing aggregation of misfolded proteins, and targeting them for degradation. As mentioned in the context of BDNF upregulation, cystamine has been shown to increase the levels of the heat shock DnaJ-containing protein 1b (HSJ1b). nih.govmdpi.com HSJ1b is a member of the HSP40/DnaJ family of co-chaperones.
The induction of HSJ1b by cystamine is a key mechanism behind its neuroprotective effects observed in models of Huntington's disease. nih.govnih.gov By increasing the levels of HSJ1b, cystamine enhances the cellular machinery responsible for managing protein quality control, which is often compromised in neurodegenerative diseases characterized by protein aggregation. nih.gov This increase in HSJ1b facilitates the proper folding and trafficking of proteins like BDNF, contributing to neuronal health and survival. nih.govmdpi.com
mTOR Signaling Pathway Modulation
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which act as master regulators of cell growth, proliferation, metabolism, and survival. nih.gov The direct modulation of the mTOR signaling pathway by this compound is not well-established. However, there are indirect connections related to cellular components that cystamine can influence.
Impact on Myosin Heavy Chain (MyHC) Isoform Gene Expression
Current scientific literature does not provide direct evidence detailing the specific impact of this compound on the gene expression of Myosin Heavy Chain (MyHC) isoforms. While research has extensively covered the regulation of MyHC genes in various physiological and pathological states such as heart failure, muscle development, and in response to exercise, a direct link to the effects of cystamine or its active form, cysteamine, on the transcriptional regulation of these specific muscle protein genes has not been established in the available research.
Modulation of Amino Acid Transporter Gene Expression
This compound, through its active form cysteamine, has been shown to modulate the gene expression of specific amino acid transporters. A study conducted in finishing pigs demonstrated that dietary supplementation with cysteamine led to a notable increase in the messenger RNA (mRNA) abundance of several key transporters in the jejunum mucosa.
Specifically, the study reported a significant upregulation in the gene expression of:
SLC7A7 : This gene encodes the y+L amino acid transporter 1 (y+LAT1), which is a subunit of a heterodimeric transporter system responsible for the transport of cationic amino acids like lysine (B10760008) and arginine, as well as some neutral amino acids.
SLC7A9 : This gene codes for the b(0,+) amino acid transporter 1 (b(0,+)AT1), another component of a heterodimeric transporter system. This transporter is crucial for the renal and intestinal reabsorption of cystine and dibasic amino acids.
SLC15A1 : This gene encodes the peptide transporter 1 (PEPT1), which is responsible for the uptake of di- and tripeptides from the intestinal lumen into the enterocytes.
These findings suggest that cysteamine can influence the intestinal absorption of amino acids and small peptides by directly upregulating the expression of genes responsible for their transport. This mechanism may contribute to improved protein digestion and absorption.
Table 1: Effect of Cysteamine Supplementation on Jejunal Amino Acid and Peptide Transporter Gene Expression in Pigs
| Gene | Transporter Protein | Function | Effect of Cysteamine |
|---|---|---|---|
| SLC7A7 | y+L amino acid transporter 1 (y+LAT1) | Transports cationic and some neutral amino acids | Increased mRNA abundance |
| SLC7A9 | b(0,+) amino acid transporter 1 (b(0,+)AT1) | Transports cystine and dibasic amino acids | Increased mRNA abundance |
| SLC15A1 | Peptide transporter 1 (PEPT1) | Transports di- and tripeptides | Increased mRNA abundance |
Effects on Cytoskeleton and Tight Junction Gene Expression
Research indicates that this compound, via cysteamine, can positively influence the integrity of the intestinal barrier by upregulating the gene expression of key tight junction proteins. Tight junctions are critical for maintaining the barrier function of epithelial cell layers, and their composition and regulation are closely linked to the underlying cytoskeleton.
A study in pigs supplemented with cysteamine observed a significant increase in the mRNA levels of the following tight junction components in the jejunum mucosa:
Occludin : A transmembrane protein that is a cornerstone of tight junction structure and is crucial for the regulation of paracellular permeability.
Claudin-1 : A member of the claudin family of proteins, which are the primary determinants of the barrier properties of tight junctions, including their selective ion permeability.
Zonula occludens protein-1 (ZO-1) : A peripheral membrane protein that acts as a scaffold, linking the transmembrane tight junction proteins (like occludin and claudins) to the actin cytoskeleton.
By increasing the expression of these genes, cysteamine appears to enhance the structural integrity and function of the intestinal barrier.
Table 2: Impact of Cysteamine on Tight Junction Gene Expression in Porcine Jejunum
| Gene | Protein | Role in Tight Junctions | Observed Effect of Cysteamine |
|---|---|---|---|
| OCLN | Occludin | Integral membrane protein, regulates paracellular permeability | Increased mRNA abundance |
| CLDN1 | Claudin-1 | Primary determinant of tight junction barrier properties | Increased mRNA abundance |
| TJP1 | Zonula occludens protein-1 (ZO-1) | Scaffolding protein, links tight junctions to the actin cytoskeleton | Increased mRNA abundance |
Notch Signaling Pathway Interaction
Recent studies have revealed an interaction between cysteamine, the active form of this compound, and the Notch signaling pathway. The Notch pathway is a highly conserved cell-to-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, and differentiation during development and in adult tissues.
In a study utilizing a zebrafish model, exposure to cysteamine was found to cause a downregulation of the Notch signaling pathway. This inhibition of Notch signaling was associated with the manifestation of skeletal developmental defects. The research further demonstrated that the activation of the Notch signaling pathway could partially alleviate the skeletal abnormalities induced by cysteamine. This suggests that some of the biological effects of cysteamine may be mediated through its modulation of Notch signaling activity. The precise molecular mechanisms by which cysteamine interacts with and downregulates the Notch pathway are an area for further investigation.
Cellular Organelle Function Modulation
Lysosomal Cystine Depletion Mechanisms
The primary and most well-understood molecular mechanism of this compound is the depletion of cystine from lysosomes. This action is particularly relevant in the context of cystinosis, a lysosomal storage disease characterized by the accumulation of cystine crystals within lysosomes due to a defective cystine transporter, cystinosin.
Upon administration, cystamine is readily reduced to its active form, cysteamine. Cysteamine is then able to enter the lysosome, although the precise transport mechanism is still under investigation. Once inside the acidic environment of the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with the accumulated cystine. frontiersin.orgnih.gov
This reaction breaks the disulfide bond of cystine, resulting in the formation of two new molecules:
Cysteine : A naturally occurring amino acid.
Cysteine-cysteamine mixed disulfide : A hybrid molecule formed from one molecule of cysteine and one molecule of cysteamine linked by a disulfide bond.
Crucially, both of these products can be transported out of the lysosome, bypassing the defective cystinosin transporter. Cysteine is able to exit via its own specific lysosomal transporter. The cysteine-cysteamine mixed disulfide structurally resembles the cationic amino acid lysine, which allows it to be exported from the lysosome through the PQLC2 lysine transporter. nih.govnih.gov This process effectively clears the accumulated cystine from the lysosome, preventing the formation of damaging crystals and mitigating the cellular pathology of cystinosis.
Mitochondrial Function Modulation
This compound and its derivatives have been shown to modulate mitochondrial function, which may contribute to its therapeutic effects beyond lysosomal cystine depletion. In preclinical studies, cysteamine bitartrate (B1229483) has demonstrated potential for treating mitochondrial diseases. mdpi.com
The proposed mechanisms for this modulation include:
Reduction of Oxidative Stress : In models of mitochondrial respiratory chain disease, cysteamine bitartrate treatment has been observed to reduce the burden of mitochondrial oxidants and improve mitochondrial membrane potential. This antioxidant effect helps to protect mitochondria from damage caused by reactive oxygen species (ROS), which are often overproduced in conditions of mitochondrial dysfunction.
Improved Mitochondrial Metabolism : In some models, cysteamine bitartrate has been shown to modestly improve mitochondrial metabolism. mdpi.com For instance, in cystinosis patient-derived proximal tubular epithelial cells, cysteamine was found to enhance the activity of mitochondrial complex I and complex V.
Increased Cellular Resiliency : Treatment with cysteamine has been shown to increase the resilience and survival of cells from mitochondrial disease patients when they are subjected to chemical stressors. mdpi.com
While it was initially hypothesized that these benefits were due to an increase in the synthesis of the potent antioxidant glutathione, some studies have surprisingly found that cysteamine bitartrate did not significantly increase total glutathione levels, suggesting that its beneficial effects on mitochondrial health may occur through different, as-of-yet not fully elucidated mechanisms. mdpi.com
Autophagy Pathway Regulation
This compound has been identified as a significant modulator of autophagy, a catabolic process essential for cellular homeostasis, by which cells degrade and recycle their own components. The compound's regulatory effects on this pathway are multifaceted, involving the inhibition of specific enzymes and the modulation of key autophagy-related proteins.
Inhibition of Transglutaminase 2 (TG2)
A primary mechanism through which cystamine regulates autophagy is by inhibiting transglutaminase 2 (TG2). In certain pathological conditions, such as those associated with cystic fibrosis, elevated reactive oxygen species (ROS) can activate TG2. researchgate.net This activated TG2 mediates the cross-linking of crucial autophagy proteins like Beclin-1 (BECN1), ATG14, and AMBRA1 into aggresome bodies. researchgate.net This sequestration renders these proteins unavailable for the formation of autophagosomes, thereby blocking the autophagy flux. researchgate.net
Cystamine, by acting as a TG2 inhibitor, prevents this cross-linking of Beclin-1. researchgate.net This action leads to the dislodging of the aggresome components, making Beclin-1 and other key autophagy proteins available to form the autophagosome. researchgate.net Consequently, the autophagy process is restored, allowing for the clearance of autophagic cargo. researchgate.net Research has demonstrated that in mouse models, cystamine treatment increases Beclin-1 protein levels and the formation of LC3 dots (a marker for autophagosomes), indicating a rescue of autophagy. researchgate.net This effect was shown to be neutralized by the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), further confirming cystamine's role in promoting autophagy. researchgate.net
Modulation of Autophagosome Dynamics
Studies have revealed that cystamine can have a biphasic effect on the autophagy process. In the early phase of treatment, it increases the formation of autophagosomes. nih.gov However, in a later phase, it can block autophagic degradation. nih.gov This accumulation of autophagosomes has been observed in various cancer cell lines. nih.gov This modulation of autophagy by cystamine has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin (B1662922). nih.gov
The regulation of autophagy is a tightly controlled process, and Beclin-1 is a central player. bio-techne.comfrontiersin.org It forms a complex with Vps34 and Vps15, which is essential for the induction and assembly of the autophagosome. bio-techne.com Under normal conditions, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1. bio-techne.comnih.gov The ability of cystamine to increase the availability of Beclin-1 is therefore critical for initiating the autophagic cascade. researchgate.netresearchgate.net
Influence on the mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a key kinase that regulates cellular metabolism and growth and is a critical negative regulator of autophagy. nih.govmdpi.com When mTOR is active, it inhibits autophagy by phosphorylating and inactivating the ULK1 complex, which is essential for the initiation of autophagosome formation. mdpi.commdpi.com Some research suggests that cystamine can induce autophagy via the mTOR pathway. nih.gov By suppressing mTOR activity, cystamine can lead to the hyperactivation of autophagy, resulting in the enhanced degradation of long-lived proteins. nih.gov This mechanism has been implicated in the neuroprotective effects of cystamine under conditions of cellular stress. nih.gov
The following table summarizes key research findings on the regulation of the autophagy pathway by cystamine:
| Mechanism | Key Protein/Pathway Affected | Observed Effect | Experimental Model | Reference |
|---|---|---|---|---|
| TG2 Inhibition | Transglutaminase 2 (TG2), Beclin-1 | Prevents Beclin-1 cross-linking, dislodges aggresomes, and restores autophagosome formation. | Cystic Fibrosis cells and mice | researchgate.net |
| Autophagy Induction | Beclin-1, LC3 | Increased Beclin-1 protein levels and LC3 dot formation. | Human nasal mucosae and CftrF508del mice | researchgate.net |
| Biphasic Autophagy Modulation | Autophagosomes | Initial increase in autophagosome formation followed by blockage of autophagic degradation. | HeLa, B16 melanoma, and MCF-7 cancer cells | nih.gov |
| mTOR Pathway Inhibition | mTOR, p70S6 kinase | Suppresses mTOR activity, leading to hyperactivation of autophagy. | Neuronal cell lines | nih.gov |
Compound Names
Cellular and Subcellular Effects
Impact on Cell Viability and Apoptosis in Research Models
Cystamine's influence on cell viability and apoptosis—programmed cell death—is multifaceted and highly dependent on the cell type and experimental conditions. Research has demonstrated that cystamine (B1669676) can induce apoptosis through a pathway targeting the apoptosis-inducing factor (AIF). This process is initiated by the suppression of intracellular glutathione (B108866) levels, which in turn triggers the translocation of AIF to the nucleus, a critical step in initiating caspase-independent apoptosis nih.govresearchgate.net. The cytotoxic effects of cystamine are not universal, showing a cell-type-specific nature in various cancer cell lines nih.govresearchgate.net.
In some models, the induction of apoptosis is a key mechanism of cystamine's action. For instance, in peripheral blood mononuclear cells (PBMCs), high concentrations of cysteamine (B1669678) have been shown to induce late apoptosis and necrosis in a dose- and time-dependent manner nih.govmdpi.com. At a concentration of 400 µM, cysteamine induced approximately 8% late apoptosis and 1.6% necrosis after 24 hours of exposure nih.govmdpi.com. Furthermore, cystamine has been found to inhibit caspase-3, a key enzyme in the apoptotic cascade, which may contribute to its neuroprotective effects in certain contexts frontiersin.org.
Table 1: Effects of Cysteamine on Cell Viability and Apoptosis
| Cell Type | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Cystamine-sensitive cell lines | Not specified | Not specified | Induction of AIF-mediated apoptosis via glutathione depletion. | nih.gov |
| Human PBMCs | 400 µM | 24 hours | Induced 8% late apoptosis and 1.6% necrosis. | nih.govmdpi.com |
Modulation of Cellular Proliferation and Differentiation
Cystamine hydrochloride demonstrates dual effects on cellular proliferation, promoting it in some cell types while inhibiting it in others, particularly in cancer cells. In the context of neurogenesis, cystamine treatment has been found to significantly enhance the proliferation of neuronal progenitor cells, an effect linked to its neuroprotective and regenerative capabilities after events like a stroke wikipedia.org.
Conversely, in various cancer models, cysteamine has been shown to inhibit tumor cell proliferation. The proposed mechanisms for this anti-proliferative effect include the alteration of nucleic acid and protein synthesis and the direct inhibition of DNA synthesis. For example, studies on leukemic cells have revealed that cysteamine can slow the passage of these cells through the S phase of the cell cycle, leading to a halt in proliferation nih.gov. In glioblastoma models, however, micromolar concentrations of cysteamine that inhibited cell invasion and migration did not affect tumor cell growth, indicating that its anti-cancer effects can be independent of direct cytotoxicity nih.gov.
Table 2: Modulation of Cellular Proliferation by Cysteamine/Cystamine
| Cell Type | Model System | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Neuronal Progenitor Cells | Mouse model of stroke | Enhanced proliferation | Mediated by BDNF/TrkB pathway | nih.govwikipedia.org |
| Cancer Cells (general) | In vitro / In vivo | Inhibition of proliferation | Alteration of nucleic acid/protein synthesis; inhibition of DNA synthesis | researchgate.netnih.gov |
| Leukemic Cells | In vitro | Proliferation arrest | Slowed passage through S phase | nih.gov |
Interplay with Cellular Stress Responses
Cystamine is significantly involved in modulating cellular stress responses, particularly those related to oxidative stress. In cultured astrocytes, cysteamine exposure was found to enhance the expression of several key stress-response proteins, including heme oxygenase-1 (HO-1) and heat-shock proteins 27, 72, and 90 nih.gov. This upregulation of the cellular stress response machinery conferred a protective advantage; astrocytes pre-treated with cysteamine exhibited increased tolerance to subsequent toxicity induced by hydrogen peroxide nih.gov.
The protective mechanism of cystamine in neurodegenerative conditions like Huntington's disease is also linked to its ability to bolster cellular defense systems. It is suggested that cystamine may increase the transcription of heat shock proteins, which in turn protect cells against the toxicity induced by the mutant huntingtin protein fda.gov. Furthermore, by increasing the intracellular levels of cysteine, a precursor to the major antioxidant glutathione, cystamine can help mitigate oxidative stress nih.gov.
Effects on Immune Cell Function and Immunomodulation
Cystamine and its reduced form, cysteamine, exhibit significant immunomodulatory and anti-inflammatory properties. In the context of viral infections, such as SARS-CoV-2, both compounds have been shown to decrease the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) in blood samples from patients nih.gov. This suggests a role in dampening the hyper-inflammatory response often associated with severe disease.
The immunomodulatory effects extend to specific T-cell responses. In studies using peripheral blood mononuclear cells (PBMCs), cysteamine was found to reduce T helper 1 (Th1) immune responses nih.gov. This modulation of the inflammatory status has led to the proposal of cysteamine as a potential host-directed therapy for conditions like tuberculosis (TB) and COVID-19, where controlling excessive inflammation is crucial nih.govmdpi.com. Additionally, cysteamine can inhibit the secretion of pro-inflammatory cytokines from macrophages that have been stimulated by oxidized low-density lipoprotein (LDL), further highlighting its anti-inflammatory capacity nih.gov.
Table 3: Immunomodulatory Effects of Cysteamine/Cystamine
| Immune Cell/System | Experimental Model | Effect | Reference |
|---|---|---|---|
| Human PBMCs from COVID-19 patients | In vitro | Decreased SARS-CoV-2 specific IFN-γ production. | nih.gov |
| Human PBMCs | In vitro | Reduced Th1 and Tc1 cell responses. | nih.govmdpi.com |
Influences on Neuronal Cell Integrity and Survival
This compound has demonstrated significant neuroprotective effects across various models of neurological damage and disease. In experimental stroke models, treatment with cystamine improved functional recovery by promoting axonal remodeling, enhancing neuronal survival, and increasing plasticity wikipedia.org. These beneficial effects are largely attributed to its ability to increase the levels of brain-derived neurotrophic factor (BDNF) and activate its receptor, TrkB wikipedia.org.
The neuroprotective properties of cystamine and cysteamine have also been observed in models of neurodegenerative diseases such as Huntington's and Parkinson's disease nih.govresearchgate.net. In the context of Huntington's disease, cystamine is believed to exert its protective effects by increasing the release of BDNF, a crucial factor for the survival of striatal neurons, which are progressively lost in this condition fda.gov. By promoting the secretion of this neurotrophic factor, cystamine helps to support neuronal health and function fda.gov.
Impact on Macrophage Lipid Oxidation
A key subcellular effect of cystamine, particularly its reduced form cysteamine, is the inhibition of lipid oxidation within macrophages. Cysteamine has been shown to accumulate in lysosomes, the acidic recycling centers of the cell. Within this environment, it effectively inhibits the oxidation of low-density lipoprotein (LDL) that has been internalized by macrophages nih.govresearchgate.netfrontiersin.org. This process is critical in the development of atherosclerosis, as the oxidation of LDL within macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.
By preventing this lysosomal oxidation, cysteamine reduces the levels of oxidized lipids, such as ceroid, within atherosclerotic lesions researchgate.net. This antioxidant activity within the lysosome not only prevents lipid accumulation but also curtails the subsequent inflammatory responses, as oxidized LDL is a potent trigger for the release of pro-inflammatory cytokines from macrophages nih.govresearchgate.net. Research in LDL receptor-deficient mice has confirmed that this inhibition of macrophage lipid oxidation by cysteamine leads to a significant reduction in the development and progression of atherosclerosis researchgate.netfrontiersin.orgresearchgate.net.
Preclinical and in Vitro Research Applications
In Vitro Model Systems for Mechanism Elucidation
In vitro models are crucial for dissecting the molecular pathways affected by cystamine (B1669676) hydrochloride. These systems allow for controlled experiments to understand its direct effects on cells and their components.
Various human and animal cell lines have been employed to study the effects of cystamine hydrochloride, revealing diverse biological activities.
HeLa Cells: Studies using the HeLa cell line, derived from human cervical cancer cells, have been instrumental in understanding the cytotoxic and radioprotective effects of cystamine and its reduced form, cysteamine (B1669678). Research has shown that cysteamine can rapidly decrease the number of mitotic cells in HeLa S-3 cultures. nih.gov Furthermore, investigations into its radioprotective properties have explored the generation of peroxide as a mechanism of its paradoxical toxicity in HeLa S3 cells. nih.gov In some contexts, tyrosinase expressed by a recombinant vaccinia virus was inhibited by cystamine treatment in HeLa cells. nih.gov
B16 Cells: The B16 melanoma cell line, of murine origin, has been used to investigate the anti-melanoma properties of cystamine. In combination with doxorubicin (B1662922), cysteamine has been shown to sensitize and kill B16 melanoma cells, significantly increasing cancer cell death compared to doxorubicin alone. nih.gov Other research has focused on cystamine derivatives, such as 4-S-cysteaminylphenol, which demonstrated a superior ability to decrease B16 melanoma tumor weight and volume in mice. nih.gov
SN56 Cells: In the context of neurobiology, the SN56 cholinergic cell line has been used to study the metabolic effects of cystamine. Treatment of SN56 cells with cystamine leads to an intracellular increase in cysteine levels within hours, as cystamine is converted to its reduced form, cysteamine, within the cellular environment. nih.gov This highlights the role of these aminothiols in modulating intracellular antioxidant levels. nih.gov
Glioblastoma Cells: Research on glioblastoma cell lines has explored the potential of cysteamine to inhibit cancer cell invasion and migration. Studies have demonstrated that cysteamine can suppress the invasion and migration of glioblastoma cells by inhibiting the activity of matrix metalloproteinases (MMPs), particularly MMP2, MMP9, and MMP14. bluesci.co.uk
Vero Cells: Vero cells, derived from the kidney of an African green monkey, have been utilized in virology studies. Research has shown that cysteamine hydrochloride can inhibit the infection of various SARS-CoV-2 variants in this highly permissible cell line. researchgate.net Both cysteamine and cystamine have been found to decrease the cytopathic effects induced by SARS-CoV-2 in Vero E6 cells. jneurosci.orgmdpi.com
Table 1: Summary of Cell Line Studies with this compound
| Cell Line | Origin | Key Research Findings |
|---|---|---|
| HeLa | Human Cervical Cancer | Investigated cytotoxic, radioprotective effects, and impact on mitosis. nih.govnih.gov |
| B16 | Murine Melanoma | Studied anti-melanoma properties and synergistic effects with chemotherapeutics. nih.gov |
| SN56 | Murine Cholinergic | Examined metabolic effects, particularly the increase in intracellular cysteine levels. nih.gov |
| Glioblastoma | Human Brain Tumor | Explored inhibition of cancer cell invasion and migration via MMP inhibition. bluesci.co.uk |
| Vero | Monkey Kidney | Utilized in virology to demonstrate antiviral activity against SARS-CoV-2. researchgate.netjneurosci.orgmdpi.com |
Kidney organoids, three-dimensional structures grown from human pluripotent stem cells, have emerged as a valuable tool for modeling kidney diseases.
Kidney Organoids: In the context of cystinosis, a lysosomal storage disease, kidney organoids have been generated to study the disease phenotype and evaluate therapeutic interventions. These organoids exhibit key features of cystinosis, including increased cystine levels, enlarged lysosomes, and increased apoptosis. hopkinsmedicine.orgnih.gov Treatment with cysteamine has been shown to ameliorate some of these abnormalities, but not all. hopkinsmedicine.orgnih.gov Dual treatment with cysteamine and an mTOR inhibitor, everolimus, has been found to correct all observed phenotypic abnormalities in cystinotic kidney organoids, suggesting a potential combination therapy. hopkinsmedicine.orgnih.gov
To understand the subcellular mechanisms of cystamine action, researchers have focused on its effects on isolated cellular components, particularly lysosomes.
Lysosomes: Investigations using purified human fibroblast lysosomes have been crucial in understanding how cysteamine enters this organelle. These studies have characterized a specific transport system that mediates the entry of cysteamine into lysosomes. mdpi.com This transporter is vital for the delivery of aminothiols to the lysosomal compartment to deplete accumulated cystine in diseases like cystinosis. mdpi.com Further research has shown that cysteamine can inhibit the lysosomal oxidation of low-density lipoprotein (LDL) in human macrophages, a process implicated in atherosclerosis. nih.gov This antioxidant activity within the lysosome suggests a potential therapeutic application for this disease. nih.gov However, some studies have also indicated that cystamine can induce toxicity in hepatocytes through mechanisms that involve an elevation of cytosolic Ca2+ and the stimulation of a nonlysosomal proteolytic system.
Animal Models for Disease Pathogenesis Studies
Animal models are indispensable for studying the complex pathogenesis of diseases and evaluating the in vivo efficacy of potential therapeutics like this compound.
Cystamine has shown promise in various animal models of neurodegenerative diseases. nih.gov
Huntington's Disease: In murine models of Huntington's disease, such as the R6/2 mouse, both oral and intraperitoneal administration of cystamine has been shown to significantly extend survival, improve motor performance, and delay neuropathological progression. jneurosci.org It has also been found to reduce the levels of transglutaminase activity, an enzyme implicated in the disease. jneurosci.org
Parkinson's Disease: In mouse models of Parkinson's disease, cystamine has demonstrated neuroprotective and even neurorestorative properties. nih.gov It has been shown to ameliorate mitochondrial dysfunction and oxidative stress in models induced by neurotoxins like 6-hydroxydopamine and MPTP. nih.gov Some studies suggest it can rescue the dopaminergic system and reverse motor impairments. nih.gov However, other research indicates that cysteamine hydrochloride administration itself can impede motor and olfactory functions and reduce the number of dopaminergic neurons, highlighting some contradictory findings that may depend on the experimental design.
Alzheimer's Disease: In the APP-Psen1 mouse model of Alzheimer's disease, chronic treatment with cysteamine has resulted in improvements in habituation and spatial learning deficits. nih.gov This suggests a potential therapeutic role for cysteamine in addressing the cognitive impairments associated with Alzheimer's disease. nih.gov
Table 2: Findings in Neurodegenerative Disease Animal Models
| Disease Model | Animal | Key Findings with Cystamine/Cysteamine Treatment |
|---|---|---|
| Huntington's Disease | R6/2 Mouse | Extended survival, improved motor function, delayed neuropathology. jneurosci.org |
| Parkinson's Disease | Mouse (MPTP, 6-OHDA) | Neuroprotective and neurorestorative effects, ameliorated oxidative stress. nih.govnih.gov Contradictory findings on motor function also reported. |
| Alzheimer's Disease | APP-Psen1 Mouse | Improved habituation and spatial learning deficits. nih.gov |
The anti-inflammatory properties of cystamine have been investigated in animal models of inflammatory and autoimmune diseases.
Inflammatory Bowel Disease: In a rat model of inflammatory bowel disease, cystamine has been shown to reduce inflammation. It is also known to inhibit caspase 3 and increase intracellular glutathione (B108866), which may contribute to its beneficial effects in this context.
Lupus: In lupus-prone NZB/W F1 mice, cystamine treatment has been found to have beneficial effects by increasing antioxidant activities and the number of CD4+/CD25+ regulatory T cells. nih.gov This is achieved by suppressing IL-6/STAT3 signaling. nih.gov Furthermore, cystamine has been shown to attenuate lupus-associated apoptosis of ventricular tissue by suppressing both intrinsic and extrinsic pathways.
Cancer Research Models
This compound has demonstrated notable effects in various cancer research models, primarily through its influence on tumor cell invasion, migration, and melanin (B1238610) synthesis.
Pancreatic Cancer: In preclinical studies involving human pancreatic cancer cell lines, cystamine has been shown to inhibit cell invasion and migration. Research indicates that even low concentrations of cystamine can significantly impede the invasive capabilities of these cancer cells. This effect is largely attributed to the compound's ability to decrease the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell metastasis. One study found that cystamine inhibited the invasion of ten different pancreatic cancer cell lines in a concentration-dependent manner, with significant inhibition observed at a concentration as low as 0.05 mM. The half-maximal inhibitory concentration (IC50) for MMP activity was found to be in the range of 38–460 µM. frontiersin.org
Inhibition of Pancreatic Cancer Cell Invasion by Cystamine
| Cell Line | Cystamine Concentration (mM) | Inhibition of Invasion (%) |
|---|---|---|
| HS766T | 0.05 | Significant |
| MIA-PaCa2 | 0.05 | Significant |
| Panc-1 | 0.05 | Significant |
Glioblastoma: The invasive nature of glioblastoma (GBM) presents a significant therapeutic challenge. Research has explored the potential of cystamine to suppress the invasion and migration of GBM cells. Studies have shown that micromolar concentrations of cystamine can inhibit the invasion of GBM cell lines without causing significant cytotoxicity. This anti-invasive effect is linked to the downregulation of MMPs, particularly MMP-2, MMP-9, and MMP-14. In U251 and LN229 glioblastoma cell lines, a significant decrease in cell migration was observed at cystamine concentrations at and above 0.1 mM. nih.gov The IC50 for total MMP activity was observed at approximately 0.1 mM. nih.gov
Melanoma: In the context of melanoma, cystamine has been investigated for its effects on melanin synthesis. Studies have shown that culturing human melanoma cells (MM418c5) and melanocytes with 50 µM cystamine leads to depigmentation. nih.gov This effect is reversible and non-toxic. The mechanism appears to involve multiple actions on the melanogenic pathway. While tyrosinase activity is not greatly affected in pigmented cells, in amelanotic melanoma cells (MM96L), tyrosinase is rapidly inhibited. nih.govnih.gov This suggests that the accessibility of tyrosinase to cystamine or its reduced form, cysteamine, plays a role. nih.govnih.gov
Metabolic and Growth Regulation Studies (e.g., Pig Muscle Physiology)
In animal production research, coated cysteamine hydrochloride has been studied for its effects on muscle physiology and growth in finishing pigs. Dietary supplementation with coated cysteamine hydrochloride has been shown to influence muscle fiber characteristics and amino acid composition, which are key determinants of meat quality.
Research has demonstrated that pigs fed a diet supplemented with coated cysteamine hydrochloride exhibited an increased muscle fiber density. nih.govd-nb.info Furthermore, this supplementation led to an upregulation of the expression of myosin heavy chain 1 (MyHC1) and MyHC2x mRNA levels, and a downregulation of MyHC2b expression in the longissimus dorsi muscle. nih.govd-nb.info These changes in muscle fiber type distribution can impact meat tenderness and other sensory qualities.
In addition to its effects on muscle fibers, dietary coated cysteamine hydrochloride has been observed to enhance the concentrations of essential amino acids and total amino acids in the longissimus dorsi muscle. nih.govd-nb.info For instance, supplementation with 70 mg/kg of coated cysteamine hydrochloride significantly increased the levels of isoleucine and histidine. nih.gov This improvement in protein deposition is associated with the up-regulated expression of amino acid transporters. nih.govd-nb.info
Effects of Coated Cysteamine Hydrochloride (CC) on Pig Muscle Fiber and Amino Acid Composition
| Parameter | Control (0 mg/kg CC) | 70 mg/kg CC | 140 mg/kg CC |
|---|---|---|---|
| Muscle Fiber Density | Baseline | Increased (p<0.05) | Increased (p<0.05) |
| MyHC1 mRNA Expression | Baseline | Up-regulated (p<0.05) | - |
| MyHC2x mRNA Expression | Baseline | Up-regulated (p<0.05) | - |
| MyHC2b mRNA Expression | Baseline | Down-regulated (p<0.05) | - |
| Total Amino Acid in LDM | Baseline | Enhanced (p<0.05) | - |
| Essential Amino Acid in LDM | Baseline | Enhanced (p<0.05) | - |
Ocular System Models
The effects of cysteamine hydrochloride on the ocular system have been investigated using zebrafish models. These studies have revealed that exposure to cysteamine hydrochloride can lead to significant alterations in ocular development. Specifically, zebrafish larvae exposed to cysteamine hydrochloride exhibited smaller eyes, increased vasculature of the fundus, and a decreased vessel diameter. nih.govacs.org Furthermore, the compound was found to accelerate vascular sprouting and enhance the proliferation of ocular vascular endothelial cells. nih.govacs.org These structural changes were associated with diminished behavioral responses to visual stimuli, indicating impaired visual function. nih.gov
Gastrointestinal Research Models (e.g., Ulcer Induction)
Cysteamine hydrochloride is a well-established agent for inducing duodenal ulcers in animal models, providing a valuable tool for studying the pathogenesis of ulcer disease and for testing the efficacy of anti-ulcer agents. Administration of cysteamine hydrochloride to rats leads to the development of duodenal ulcers. nih.gov The ulcerogenic effect is thought to be related to the stimulation of gastric acid secretion and the inhibition of alkaline mucus secretion from Brunner's glands in the proximal duodenum. The severity of the ulcers can be quantified using an ulcer index, which is a composite score based on the number and severity of the lesions. nih.gov
Cysteamine-Induced Duodenal Ulcer in Rats
| Treatment | Ulcer Index (Mean ± SEM) |
|---|---|
| Control (Vehicle) | 0 |
| Cysteamine HCl (400 mg/kg) | 2.8 ± 0.2 |
Developmental Biology Models (e.g., Zebrafish Ocular and Skeletal Development)
Zebrafish have served as a valuable model organism for studying the developmental effects of cysteamine hydrochloride, particularly on the ocular and skeletal systems.
Ocular Development: As mentioned previously, exposure to cysteamine hydrochloride during early development in zebrafish leads to notable ocular defects, including smaller eye size and altered vasculature. nih.govacs.org These effects are linked to the inhibition of Notch receptor transcription, which in turn leads to an aberrant proliferation of ocular vascular endothelial cells mediated by the activation of Vegf signaling. nih.gov
Skeletal Development: In addition to its effects on the eyes, cysteamine has been shown to impact skeletal development in zebrafish. Embryos treated with cysteamine from 6 to 72 hours post-fertilization exhibited shortened body length, chondropenia (a deficiency of cartilage), and abnormal somite development. korambiotech.comescholarship.org Transcriptional analysis revealed that cysteamine exposure upregulated the expression of osteoclast-related genes such as nfatc1, fosab, ctsk, and acp5b, while not significantly affecting osteoblast-related gene expression. korambiotech.com This suggests that cysteamine may disrupt the balance of bone remodeling during development.
Effects of Cysteamine on Zebrafish Skeletal Development
| Parameter | Control | 0.35 mM Cysteamine | 0.70 mM Cysteamine | 1.05 mM Cysteamine |
|---|---|---|---|---|
| Body Length | Normal | Shortened | Shortened | Shortened |
| Somite Development | Normal | Abnormal | Abnormal | Abnormal |
| Osteoclast Gene Expression | Baseline | Upregulated | Upregulated | Upregulated |
Bioconjugation and Nanomaterial Development in Research
While direct applications in protein labeling are not extensively documented, cystamine dihydrochloride (B599025) plays a role in bioconjugation and nanomaterial development, particularly as a cross-linking agent.
Cystamine dihydrochloride is utilized in the synthesis of redox-sensitive polymers. nih.gov Its disulfide bond provides a cleavable linkage that can be broken under reducing conditions, a property that is valuable in the design of drug delivery systems. These polymers can be used to encapsulate proteins or can be functionalized for conjugation to proteins. For instance, cystamine dihydrochloride has been used as a cross-linking agent in the development of polymer hydrogels. nih.gov While not a direct method of labeling a protein with a small molecule probe, the incorporation of cystamine into a polymer backbone allows for the creation of larger structures that can be conjugated to proteins for various applications, including targeted delivery and release.
Functionalization of Nanoparticles
The functionalization of nanoparticles with this compound is a key strategy to enhance their utility in biological systems. This surface modification can alter the physicochemical properties of the nanoparticles, such as their size, surface charge (zeta potential), and stability, which in turn influences their interaction with cells and biological molecules.
One common approach involves the use of cystamine dihydrochloride as a cross-linking agent in the formation of polymer-based nanoparticle coatings. For instance, redox-sensitive polymers can be synthesized using cystamine, which can then be used to create nanoparticles for controlled drug release. The disulfide bonds within the polymer matrix can be cleaved in the reducing environment of the colon, triggering the release of the encapsulated drug. This strategy has been explored for colon-targeted drug delivery. nih.govnih.gov
In the case of gold nanoparticles (AuNPs), functionalization is often achieved through the self-assembly of cysteamine, the reduced form of cystamine, on the gold surface. While the starting material may be this compound, the disulfide bond is typically cleaved to form two cysteamine molecules, each with a thiol group that has a strong affinity for gold. This process results in a dense, positively charged layer on the nanoparticle surface. This positive charge is crucial for applications such as gene delivery, as it facilitates the electrostatic interaction with negatively charged genetic material like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govnih.govrsc.org
The functionalization process can be characterized by various analytical techniques. For example, changes in the surface plasmon resonance (SPR) peak of gold nanoparticles can indicate successful coating with cysteamine. The zeta potential measurements are used to confirm the change in surface charge, which typically becomes positive after functionalization.
The following table summarizes key findings from preclinical and in vitro research on nanoparticles functionalized with this compound or its derivatives.
| Nanoparticle Type | Functionalization Method | Key Characteristics | Preclinical/In Vitro Application | Research Findings |
| Gold Nanoparticles (AuNPs) | One-pot synthesis with cysteamine. | Positively charged surface, Average diameter of 28 nm, Zeta potential of +44.3 mV. | Gene Delivery (in embryonic stem cells) | No cytotoxicity observed; able to bind to both plasmid DNA (pDNA) and small interfering RNA (siRNA). Achieved comparable overexpression to commercial transfection agents with a five-fold lower pDNA concentration. nih.govnih.gov |
| Gold Nanoparticles (AuNPs) | Cysteamine coating. | Ruby-red color with a localized surface plasmon resonance (LSPR) peak at 526 nm. | Biosensing (Lysozyme detection) | Demonstrated a bimodal colorimetric aptasensor for lysozyme (B549824) detection with inverse sensitivity, leading to a 24-fold higher signal-to-noise ratio compared to conventional sensors. rsc.org |
| Carboxylated Fluorescent Nanoparticles | Coated with cysteamine-gold nanoparticles (Cys-AuNPs). | Enhanced photoluminescence intensity. | Pathogen Detection (H5N1 virus) | The Cys-Au coated nanoparticles exhibited strong fluorescence, enabling their use in a point-of-care dual-modality detection system for the H5N1 virus. nih.gov |
| Polymeric Nanoparticles | Cross-linked with cystamine dihydrochloride. | Redox-sensitive disulfide linkages. | Controlled Drug Release | The polymers were designed to be stable in the stomach and small intestine but degrade in the colon's reducing environment, demonstrating potential for colon-targeted drug delivery. nih.govnih.gov |
| Gold Nanoparticles (Cys-AuNPs) | Capped with cysteamine. | - | Biosensing (miRNA detection) | A nanogenosensor was developed for the early detection of lung cancer-specific miRNA (miR-25) in human blood plasma with a detection limit of 2.5 × 10⁻¹³ M. rsc.org |
Advanced Methodological Approaches in Cystamine Hydrochloride Research
Spectroscopic and Imaging Techniques for Cellular Analysis (e.g., Confocal Microscopy)
In vivo confocal microscopy has been utilized as a quantitative method to assess the progression of corneal cystinosis and the efficacy of treatment in animal models. Specifically, this technique has been applied to measure the volume of cystine crystals in the corneas of Ctns-/- mice, a model for cystinosis. Studies have shown a progressive increase in cystine crystal volume with age in these mice, and topical administration of cysteamine (B1669678), the reduced form of cystamine (B1669676), significantly inhibits this accumulation. This imaging modality allows for the longitudinal, non-invasive assessment of therapeutic interventions at a cellular level within living tissue. nih.govnih.gov
Application of -omics Technologies
Transcriptomics and Gene Expression Profiling (e.g., RT-PCR, qPCR, Microarray)
Transcriptomic analyses have been employed to understand the molecular effects of cystamine and its derivatives. For instance, quantitative polymerase chain reaction (qPCR) has been used to quantify the expression of tissue transglutaminase 2 (TGM2) in corneal cells, revealing that its expression is highest in the corneal epithelium. nih.gov In other studies, transcriptional assays in zebrafish models have demonstrated that exposure to cysteamine hydrochloride can inhibit Notch receptor transcription, leading to downstream effects on vascular development. researchgate.net These gene expression profiling techniques provide a quantitative measure of how cystamine hydrochloride can modulate specific gene pathways.
Proteomics Approaches for Protein Interaction Analysis
Proteomic techniques have been instrumental in identifying the protein targets and pathways affected by cystamine. One study utilized two-dimensional gel electrophoresis (2-DE) followed by peptide-mass fingerprinting (PMF) to analyze the differential protein expression in apoptosis-prone macrophages treated with cystamine. nih.gov This analysis revealed that cystamine treatment led to changes in proteins involved in the mitochondrial apoptotic pathway, oxidative stress, and the mitogen-activated protein (MAP) kinase-mediated pathway. nih.gov Specifically, cystamine was found to decrease the levels of the pro-apoptotic proteins Bax and Apaf-1, while increasing the levels of the anti-apoptotic protein Bcl-2. nih.gov These proteomics approaches offer a broad, unbiased view of the cellular proteins that interact with or are modulated by this compound.
Biochemical Assays for Enzyme Activity and Molecular Interactions (e.g., TGM2, Caspase, MMP assays)
Biochemical assays are fundamental in characterizing the direct molecular interactions of this compound with specific enzymes. Cystamine is a well-documented inhibitor of tissue transglutaminase 2 (TGM2), with a reported IC50 value of approximately 2.5 mM. caymanchem.com The inhibitory mechanism involves cystamine promoting the oxidation of two vicinal cysteine residues on the enzyme, leading to the formation of an allosteric disulfide bond. nih.gov
Cystamine also exhibits inhibitory activity against caspase-3, a key enzyme in the apoptotic cascade. The IC50 for this inhibition has been determined to be 23.6 μM. medchemexpress.comnih.gov The mechanism of caspase-3 inhibition by cystamine is concentration-dependent, acting as an uncompetitive inhibitor at low concentrations and a non-competitive inhibitor at higher concentrations. nih.gov
Furthermore, the reduced form, cysteamine, has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. Studies in glioblastoma cell lines have demonstrated that cysteamine can suppress cancer cell invasion and migration by targeting MMP activity. nih.gov
| Enzyme | Reported IC50 | Mechanism of Inhibition |
|---|---|---|
| Tissue Transglutaminase 2 (TGM2) | ~2.5 mM | Promotes formation of an allosteric disulfide bond. nih.gov |
| Caspase-3 | 23.6 µM | Uncompetitive at low concentrations, non-competitive at high concentrations. nih.gov |
| Matrix Metalloproteinases (MMPs) | Not specified | Inhibition of activity. nih.gov |
In Vitro Functional Assays (e.g., Cell Invasion, Migration, Antioxidant Activity, Chaperone Activity)
A variety of in vitro functional assays have been utilized to characterize the cellular effects of this compound and its derivatives.
Cell Invasion and Migration: The impact on cell motility has been assessed using Matrigel invasion assays and wound healing (scratch) assays. nih.govresearchgate.net In studies with glioblastoma cells, treatment with cysteamine in a dose-dependent manner was shown to inhibit both cancer cell invasion through a Matrigel barrier and migration in a wound healing assay. nih.govresearchgate.net
Antioxidant Activity: The antioxidant properties of cystamine are well-established. It has been shown to increase intracellular levels of glutathione (B108866), a major cellular antioxidant. nih.govnih.gov This is a key mechanism by which cystamine may protect cells from oxidative stress. nih.gov Furthermore, both cystamine and cysteamine have been demonstrated to be effective scavengers of free radicals, including H• atoms and •OH radicals, which is a primary mechanism of their radioprotective effects. nih.govmdpi.com
Chaperone Activity: While cystamine has been shown to increase the production of several heat shock proteins (HSPs), including murine Hsp40, specific in vitro assays detailing its chaperone activity are not extensively reported in the provided context. medchemexpress.com
| Functional Assay | Cell/System | Observed Effect of Cystamine/Cysteamine |
|---|---|---|
| Matrigel Invasion Assay | Glioblastoma cells | Inhibition of cell invasion. nih.govresearchgate.net |
| Wound Healing (Scratch) Assay | Glioblastoma cells | Inhibition of cell migration. nih.govresearchgate.net |
| Intracellular Glutathione Measurement | Cystinotic cells, Macrophages | Increased glutathione levels. nih.govnih.govmedchemexpress.com |
| Radical Scavenging Assays | Aqueous solutions (Fricke dosimeter) | Scavenging of H• and •OH radicals. nih.govmdpi.com |
Ex Vivo Tissue Permeation Studies
To understand the bioavailability and transport of cysteamine across biological barriers, ex vivo tissue permeation studies have been conducted. One such study utilized freshly excised porcine corneas to investigate trans-corneal diffusion. unipr.it This model allows for the assessment of factors such as pH and the presence of penetration enhancers on the transport of cysteamine across the corneal tissue, providing valuable data for the formulation of topical ophthalmic solutions. unipr.it
Animal Behavioral Phenotyping (e.g., Motor, Olfactory, Cognitive Assessments in Rodents)
Behavioral phenotyping in rodent models is a critical component of preclinical research into the neurobiological effects of this compound. iu.edu A battery of tests is employed to assess motor, olfactory, and cognitive functions, providing insights into the compound's impact on the central nervous system.
Motor Assessments: Studies investigating the effects of this compound on motor function in mice have utilized a range of behavioral paradigms. mdpi.com These tests are designed to evaluate balance, coordination, and locomotive activity.
Beam-Walking Test: The beam-walking test is used to evaluate fine motor coordination and balance. mdpi.comimrpress.com In studies, mice administered this compound took significantly longer to traverse a raised beam and had a notable increase in the number of foot slips compared to control groups. mdpi.com
Rotarod Test: This apparatus is used to assess motor coordination and balance. mdpi.comimrpress.com Research has demonstrated that this compound treatment can diminish locomotor performance, as evidenced by a considerably decreased latency on the rotating rod in treated animals. mdpi.com
| Motor Assessment in Mice Treated with this compound | Control Group | This compound Group | P-value |
| Beam-Walking Test (Time to traverse in seconds) | 33 ± 21 | 88 ± 30 | 0.0005 mdpi.com |
| Beam-Walking Test (Number of foot slips) | 0.7 ± 0.8 | Not specified | Not specified |
| Rotarod Test (Latency on rotating rod in seconds) | 118 ± 31 | 55 ± 18 | 0.0017 mdpi.com |
Olfactory Assessments: Olfactory function is evaluated to understand the impact of this compound on the sense of smell, which can be an early indicator of neurobiological changes. nih.gov
Buried-Food Test: This test is a common method for assessing olfactory sensitivity in rodents. nih.govmdpi.com Studies have revealed that animals treated with this compound take a longer time to locate and retrieve buried food, indicating an impairment of their olfactory abilities. nih.gov This suggests that the compound may interfere with the neural control of olfaction. nih.gov
| Olfactory Assessment in Mice Treated with this compound | Control Group | This compound Group | P-value |
| Buried-Food Test (Time to locate food in seconds) | 116 ± 33 | 154 ± 42 | 0.0098 nih.gov |
Cognitive Assessments: Cognitive function, particularly spatial memory, is assessed to determine any cognitive impairments resulting from this compound administration.
Y-Maze Test: The Y-maze is used to evaluate spatial working memory in rodents. mdpi.comcriver.com Research has indicated that mice treated with this compound show cognitive impairments in this test. mdpi.comnih.gov
Formulation Science for Research Delivery Systems (e.g., Liposomal Encapsulation, Viscous Solutions for research)
The development of effective delivery systems is crucial for preclinical research on this compound, aiming to improve its stability and bioavailability.
Liposomal Encapsulation: Liposomes are vesicular structures that can encapsulate active compounds, offering a promising delivery vehicle for this compound.
Improved Stability and Penetration: Research has demonstrated that encapsulating this compound in liposomes improves its stability. nih.govresearchgate.net Furthermore, liposomal encapsulation has been shown to enhance the skin penetration of the compound. nih.govresearchgate.net Studies have also explored the development of both liquid and freeze-dried liposomal forms to improve the stability of this compound. researchgate.net The encapsulation efficiency has been found to vary between 12% and 40% depending on the formulation. researchgate.net
Viscous Solutions for Research: The use of viscous solutions is another approach to formulate this compound for research purposes, particularly for topical applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Mechanisms of Action
The established mechanism of cystamine (B1669676) involves its reduction to cysteamine (B1669678), which then participates in a thiol-disulfide exchange with lysosomal cystine, forming cysteine and a mixed disulfide that can exit the lysosome. patsnap.comdrugbank.com However, emerging research is uncovering a broader range of cellular effects that suggest more complex mechanisms of action.
One area of active investigation is its role in modulating cellular redox homeostasis beyond simple cystine depletion. Cystamine and its reduced form, cysteamine, can increase intracellular levels of cysteine, a precursor for the major endogenous antioxidant glutathione (B108866). nih.govresearchgate.net This contributes to its antioxidant effects by enhancing the cell's capacity to neutralize reactive oxygen species (ROS). patsnap.com Research is now delving into how this modulation of the glutathione system impacts specific redox-sensitive signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
Another novel mechanism being explored is the inhibition of specific enzymes. Cystamine has been shown to be an inhibitor of transglutaminases, enzymes that catalyze the formation of protein cross-links. nih.govresearchgate.net This inhibition is thought to be a key mechanism in its potential neuroprotective effects observed in models of Huntington's disease. nih.gov Furthermore, cystamine can interfere with the assembly of microtubules, essential components of the cytoskeleton, by covalently binding to tubulin. wikipedia.org This anti-microtubule activity presents a distinct mechanism that could be relevant in different pathological contexts.
In the context of infectious diseases, research on Pseudomonas aeruginosa has shown that cystamine can enter the bacterial cell, generate ROS, and disrupt metabolic processes and small thiol pools, suggesting a direct antimicrobial mechanism of action. nih.gov
Future studies are expected to further clarify these and other novel mechanisms, providing a more complete picture of cystamine's molecular interactions within the cell.
Identification of Additional Biological Targets
The primary biological target of cystamine's therapeutic action in cystinosis is lysosomal cystine. drugbank.com However, its broader biochemical activities suggest that it interacts with a variety of other biological molecules and pathways. Identifying these additional targets is a key goal of ongoing research.
Current research points to several potential targets:
Transglutaminase 2 (TG2): As an inhibitor of TG2, this enzyme is a significant target, particularly in the context of neurodegenerative diseases where aberrant TG2 activity is implicated. nih.govresearchgate.netresearchgate.net
Caspases: Cystamine may inhibit caspase-3, a key executioner enzyme in apoptosis, potentially through the modification of reactive cysteine residues. researchgate.net
Tubulin: The covalent binding of cystamine to tubulin disrupts microtubule dynamics, making tubulin a direct molecular target. wikipedia.org
Glutathione S-transferase (GSS): Some research indicates that cystamine's metabolic products may interact with and stimulate enzymes involved in the glutathione detoxification pathway, such as GSS. patsnap.com
Neurotrophic Factor Pathways: Studies have reported that cystamine can increase levels of brain-derived neurotrophic factor (BDNF) and modulate signaling pathways like Nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial for neuronal survival and antioxidant responses. researchgate.netnih.gov
The table below summarizes some of the identified and emerging biological targets of cystamine hydrochloride being explored in research.
Table 1: Investigated Biological Targets of this compound
| Target Category | Specific Target | Potential Effect of Interaction | Associated Research Area |
|---|---|---|---|
| Small Molecules | Lysosomal Cystine | Depletion via thiol-disulfide exchange | Cystinosis drugbank.com |
| Enzymes | Transglutaminase 2 (TG2) | Inhibition of cross-linking activity | Neurodegeneration nih.govresearchgate.net |
| Caspase-3 | Inhibition of apoptosis | Neuroprotection researchgate.net | |
| Glutathione S-transferase (GSS) | Stimulation of detoxification pathways | Cellular Stress Response patsnap.com | |
| Structural Proteins | Tubulin | Disruption of microtubule formation | Cytoskeletal Dynamics wikipedia.org |
| Signaling Pathways | BDNF Pathway | Upregulation of neurotrophic factors | Neuroprotection researchgate.net |
| Nrf2 Pathway | Activation of antioxidant response | Oxidative Stress researchgate.netnih.gov |
Development of Advanced Preclinical Models
To better understand the therapeutic potential and biological functions of this compound, researchers are moving beyond traditional cell culture and animal models. The development of more sophisticated preclinical models that better mimic human physiology is a critical future direction. nih.govresearchgate.net
While cystamine has been studied in various animal models, including mice, rats, and zebrafish, to investigate its effects on conditions like Parkinson's disease, pancreatic cancer, and mitochondrial diseases, these models have limitations. lktlabs.commdpi.comnih.gov For instance, cysteamine hydrochloride is itself used as an agent to induce ulcers in rodent models, which can complicate the study of its other effects. lktlabs.commdpi.com
The future of preclinical testing for compounds like cystamine lies in advanced in vitro systems:
Organoids: Three-dimensional organoids, derived from induced pluripotent stem cells (iPSCs), can model human organs like the gut, liver, and brain with greater fidelity. researchgate.nettechnologynetworks.com These models could be used to study the organ-specific effects and metabolism of cystamine in a human-relevant context, overcoming species-specific differences seen in animal models. nih.gov
Organs-on-a-Chip (OOCs): These microfluidic devices replicate the key functional units of human organs and can even connect multiple organ systems (e.g., a gut-liver-on-a-chip). researchgate.net OOCs would allow for the investigation of cystamine's absorption, metabolism, and potential toxicity in a dynamic system that more closely mirrors human physiology. nih.govresearchgate.net
These advanced models will be instrumental in dissecting the complex biological activities of cystamine, validating new targets, and providing more predictive data before moving into clinical stages. technologynetworks.com
Synergistic Effects with Other Therapeutic Modalities in Research Models
An exciting avenue of research is the investigation of cystamine's potential to work synergistically with other therapeutic agents. By combining cystamine with other compounds, it may be possible to enhance therapeutic efficacy, overcome resistance, or achieve desired effects at lower concentrations.
Several examples of synergistic interactions have been documented in research models:
Antimicrobials: In studies on Mycobacterium abscessus, the combined administration of cystamine or cysteamine with the antibiotic amikacin resulted in enhanced activity against the bacterium compared to amikacin alone. researchgate.net
Antimalarials: Research has shown that cysteamine can potentiate the action of the antimalarial drug artemisinin against the parasite Plasmodium falciparum. nih.gov
Radioprotective Agents: Cystamine exhibits synergistic radioprotective effects when combined with its constituent amino acid, cysteine. nih.gov
The table below highlights findings from research models exploring these synergistic effects.
Table 2: Examples of Synergistic Effects with Cystamine in Research Models
| Combination Agent | Research Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Amikacin | Mycobacterium abscessus infection model | Enhanced bactericidal activity | researchgate.net |
| Artemisinin | Plasmodium falciparum infection model | Potentiation of anti-parasitic action | nih.gov |
| Cysteine | Irradiation models | Increased radioprotective effect | nih.gov |
Future studies will likely expand this area of research to include combinations with anticancer drugs, anti-inflammatory agents, and other therapeutics, guided by the growing understanding of cystamine's mechanisms of action.
Applications in Basic Biological Discovery
Beyond its therapeutic potential, this compound serves as a valuable tool for basic scientific research. Its specific chemical properties and biological activities allow investigators to probe fundamental cellular processes.
Key applications in basic research include:
Studying Lysosomal Biology: As a cystine-depleting agent, cystamine is a critical tool for studying the pathophysiology of lysosomal storage disorders like cystinosis and for investigating the general role of lysosomes in cellular metabolism and health. nih.gov
Investigating Redox Biology: Cystamine and its reduced form, cysteamine, are used to manipulate intracellular thiol levels, allowing researchers to study the impact of oxidative stress and the function of the glutathione system in various cellular contexts. researchgate.net
Probing Cytoskeletal Dynamics: Its ability to interfere with microtubule formation makes it a useful pharmacological tool for studying the roles of the cytoskeleton in processes like cell division, intracellular transport, and cell motility. wikipedia.org
Materials Science and Drug Delivery: In biotechnology, cystamine dihydrochloride (B599025) is used as a crosslinking agent in the development of polymer hydrogels and as a functional group in nanoparticles designed for the delivery of siRNA and DNA, highlighting its utility in creating advanced biomaterials. wikipedia.org
As a research reagent, cystamine continues to aid in the discovery of new biological pathways and the development of novel technologies, reinforcing its importance in the broader scientific landscape.
Q & A
Basic: What are the standard synthetic protocols for preparing cystamine dihydrochloride, and how do reaction conditions influence yield?
Cystamine dihydrochloride is synthesized via thiol-disulfide exchange reactions or through functionalization of intermediates. A common method involves reacting cysteamine hydrochloride with cystamine dihydrochloride under alkaline conditions (pH 8) to form ethylamine disulfide derivatives, achieving yields of 50–80% . However, sustainability concerns arise when using hydrochloride salts due to the need for sodium acetate to release free amino groups, which lowers atom economy and reaction mass efficiency (73–78% yields) . For reproducibility, ensure precise pH control and stoichiometric ratios of reactants.
Basic: How is cystamine dihydrochloride characterized analytically, and what spectral markers are critical for validation?
Key characterization methods include:
- FTIR Spectroscopy : Distinctive peaks for Pt-S-NH2 coordination at 378 cm⁻¹ confirm thiolate sulfur and amino group involvement in metal complexes .
- Mass Spectrometry (LCMS) : Validates molecular weight (C₄H₁₄Cl₂N₂S₂, 229.21 g/mol) and purity .
- Elemental Analysis : Confirms Cl⁻ content (theoretical: ~30.9%) to verify dihydrochloride formation.
Always cross-reference batch-specific certificates of analysis (CoA) for purity and structural confirmation .
Advanced: How does cystamine dihydrochloride facilitate redox-responsive drug delivery systems, and what experimental challenges arise in nanoparticle functionalization?
Cystamine dihydrochloride serves as a redox-sensitive linker in polymeric nanoparticles due to its disulfide bonds, which cleave under glutathione-rich environments (e.g., tumor cells). For example, in SPIONs/DOX-loaded nanoparticles, cystamine enables controlled drug release but requires careful optimization of crosslinking density to balance stability and responsiveness . Challenges include:
- Aggregation : Monitor particle size via dynamic light scattering (DLS) during synthesis.
- Functionalization Efficiency : Use FTIR or XPS to confirm covalent attachment to polymers like polyacrylates .
Advanced: What role does cystamine dihydrochloride play in enzyme inhibition studies, particularly for neurological diseases?
Cystamine dihydrochloride acts as a transglutaminase (TGase) inhibitor, disrupting aberrant protein crosslinking implicated in neurodegenerative diseases. Experimental protocols involve:
- Binding Assays : Track enzymatic activity using particle sedimentation models in calcium-rich solutions .
- Dose Optimization : Test efficacy against alternatives (e.g., TCEP HCl) via SDS-PAGE under non-reducing conditions to assess disulfide bond reduction .
Contradictions in inhibitor efficacy across studies necessitate comparative dose-response analyses and validation using in vivo models.
Advanced: How can researchers resolve contradictions in sustainability metrics when using cystamine dihydrochloride in green chemistry applications?
While cystamine dihydrochloride enables one-pot syntheses (e.g., pyrrole compounds), its use introduces trade-offs:
- Pros : High yields (73–78%) in short reaction times.
- Cons : Low atom economy due to sodium acetate usage .
To mitigate, apply Green Metrics (e.g., E-factor) to compare with alternative routes (e.g., free-base cystamine) and explore solvent recycling or catalytic approaches.
Methodological: What statistical frameworks are recommended for analyzing dose-dependent effects of cystamine dihydrochloride in biological assays?
For in vitro studies (e.g., enzyme inhibition or cytotoxicity):
- Experimental Design : Use triplicate measurements to account for variability.
- Analysis : Apply one-way ANOVA with post-hoc Tukey’s HSD test to identify significant differences between treatment groups .
- Data Reporting : Include confidence intervals and effect sizes in dose-response curves.
Methodological: How should researchers address discrepancies in cystamine dihydrochloride’s reactivity across different solvent systems?
Reactivity variations (e.g., aqueous vs. organic phases) arise from pH-dependent thiol-disulfide equilibria. To resolve:
- pH Profiling : Conduct reactions at controlled pH (7–9) using ammonium hydroxide or phosphate buffers .
- Solvent Screening : Compare kinetics in polar aprotic (DMF) vs. protic (water) solvents via HPLC or TLC monitoring.
Basic: What safety protocols are essential when handling cystamine dihydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respirators to avoid inhalation or skin contact.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents.
Advanced: How is cystamine dihydrochloride integrated into bioactive glass-ceramic materials, and what metrics assess its dispersibility?
In mesoporous SiO₂-CaO-Na₂O-P₂O₅ glass-ceramics, cystamine dihydrochloride enhances dispersibility and bioactivity via surface amine functionalization. Key steps:
- Functionalization : Optimize CTAB concentration (6 mM) to maintain nanoscale particle size and mesoporosity .
- Dispersibility Testing : Use zeta potential measurements and sedimentation assays in simulated body fluids.
Methodological: What strategies validate the purity of cystamine dihydrochloride in crosslinking applications for DNA/RNA research?
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 260 nm) to separate and quantify disulfide-linked DNA/RNA fragments .
- Mass Spectrometry : Confirm molecular weights of thiolated intermediates (e.g., S.21–S.23 derivatives) .
- Control Experiments : Include DTT-free reactions to rule out nonspecific disulfide bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
